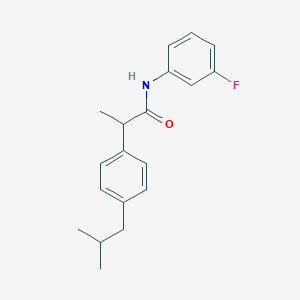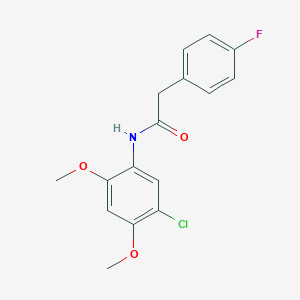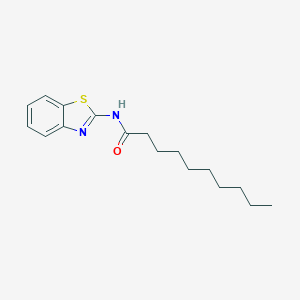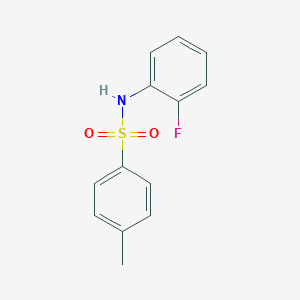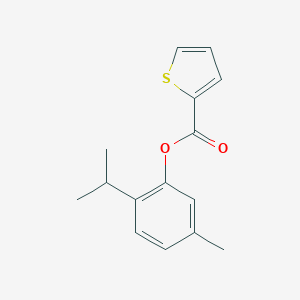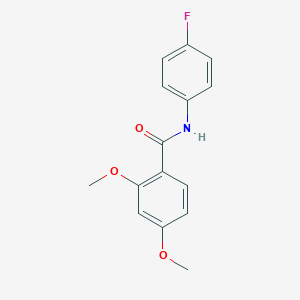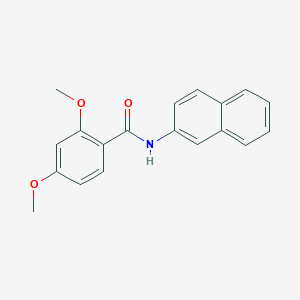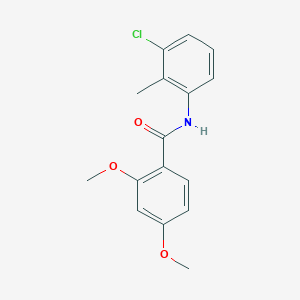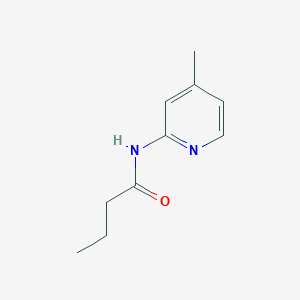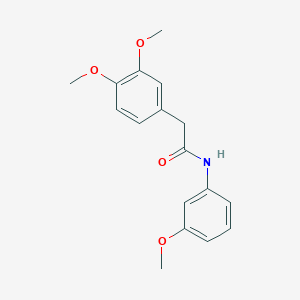
N-{2-nitrophenyl}pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-nitrophenyl}pentanamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as NPPA and is used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
科学的研究の応用
NPPA has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of protein conformational changes. NPPA has also been used as a substrate for the enzyme nitroreductase, which is involved in the metabolism of nitroaromatic compounds. Additionally, NPPA has been used as a precursor for the synthesis of other compounds, including inhibitors of protein kinases and inhibitors of the enzyme monoamine oxidase.
作用機序
The mechanism of action of NPPA is not fully understood. However, it is known that NPPA can undergo reduction reactions in the presence of certain enzymes, resulting in the formation of reactive intermediates that can react with cellular components such as proteins and DNA. These reactions can lead to changes in cellular function and ultimately affect physiological processes.
Biochemical and Physiological Effects
NPPA has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. NPPA has also been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways. Additionally, NPPA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using NPPA in lab experiments is its ability to act as a fluorescent probe for protein conformational changes. Additionally, NPPA is relatively easy to synthesize and purify, making it a readily available compound for research purposes. However, one limitation of using NPPA is its potential toxicity, which can affect the results of experiments.
将来の方向性
There are several future directions for the study of NPPA. One potential direction is the development of NPPA-based fluorescent probes for the detection of other cellular components such as DNA and RNA. Another potential direction is the synthesis of NPPA derivatives with improved selectivity and potency for specific enzymes or cellular targets. Additionally, further studies on the toxicity and safety of NPPA are needed to fully understand its potential applications in scientific research.
Conclusion
In conclusion, N-{2-nitrophenyl}pentanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies on NPPA are needed to fully understand its potential applications in scientific research.
合成法
The synthesis of NPPA involves the reaction of 2-nitrobenzaldehyde with pentanoyl chloride in the presence of a base such as triethylamine. The resulting product is N-{2-nitrophenyl}pentanamide. This reaction is carried out in a solvent such as dichloromethane, and the product is purified using column chromatography.
特性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
N-(2-nitrophenyl)pentanamide |
InChI |
InChI=1S/C11H14N2O3/c1-2-3-8-11(14)12-9-6-4-5-7-10(9)13(15)16/h4-7H,2-3,8H2,1H3,(H,12,14) |
InChIキー |
KIDROIRZVOUZJO-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC=C1[N+](=O)[O-] |
正規SMILES |
CCCCC(=O)NC1=CC=CC=C1[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



